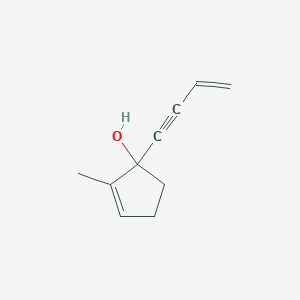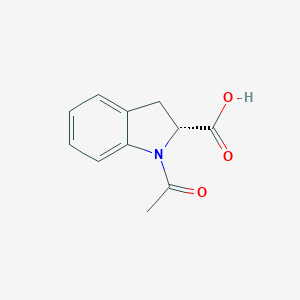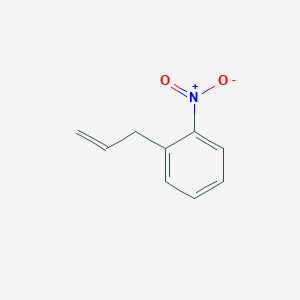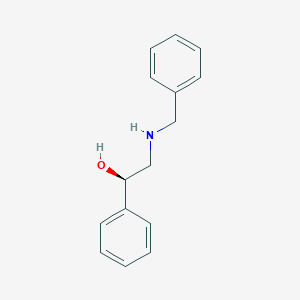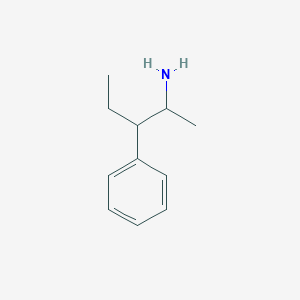
Phenethylamine, beta-ethyl-alpha-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethylamine, beta-ethyl-alpha-methyl-, commonly known as beta-phenylethylamine (β-PEA), is a naturally occurring trace amine and a monoamine neurotransmitter. β-PEA has been found in various plants and animals, including humans, and is known to play a role in regulating mood, cognition, and behavior. In recent years, β-PEA has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
β-PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of TAAR1 by β-PEA leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a role in regulating mood and behavior. β-PEA has also been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, which can lead to increased levels of dopamine, norepinephrine, and serotonin in the brain.
生化和生理效应
β-PEA has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate, which are all indicators of increased sympathetic nervous system activity. β-PEA has also been found to increase the release of glucose from the liver, which can lead to an increase in energy levels. In addition, β-PEA has been found to increase the release of growth hormone, which is important for muscle growth and repair.
实验室实验的优点和局限性
β-PEA has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it ideal for use in pharmaceutical research. β-PEA also has a relatively short half-life, which allows for quick clearance from the body and reduces the risk of toxicity. However, one limitation of β-PEA is its low bioavailability, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on β-PEA. One area of interest is its potential use in treating depression and anxiety. β-PEA has been found to have antidepressant and anxiolytic effects, and further research is needed to determine its efficacy in treating these conditions. Another area of interest is its potential use in treating inflammatory diseases such as rheumatoid arthritis. β-PEA has been found to have anti-inflammatory properties, and further research is needed to determine its potential as a treatment for these conditions. Finally, there is interest in developing new methods of administering β-PEA, such as through the use of nanoparticles, to improve its bioavailability and efficacy.
Conclusion:
β-PEA is a naturally occurring trace amine that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects and may be useful in treating inflammatory diseases. β-PEA acts as a TAAR1 agonist and inhibits MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. β-PEA has several advantages for lab experiments, including its ease of synthesis and high purity, but its low bioavailability is a limitation. Future research on β-PEA will focus on its potential use in treating depression and anxiety, inflammatory diseases, and developing new methods of administration.
合成方法
β-PEA can be synthesized through various methods, including catalytic hydrogenation of β-nitrostyrene and reductive amination of benzaldehyde with nitroethane. However, the most common method of synthesis is the reduction of benzyl cyanide with lithium aluminum hydride. This method yields a high purity of β-PEA and is widely used in the pharmaceutical industry.
科学研究应用
β-PEA has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and neuroprotective effects. β-PEA has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters associated with mood regulation. In addition, β-PEA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
104177-98-2 |
|---|---|
产品名称 |
Phenethylamine, beta-ethyl-alpha-methyl- |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
3-phenylpentan-2-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |
InChI 键 |
WRGJOKNIPZFMKU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C)N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(C)N |
同义词 |
Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



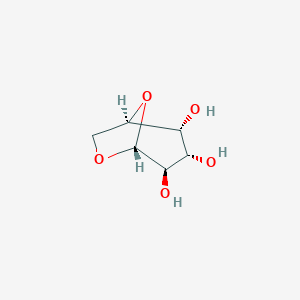
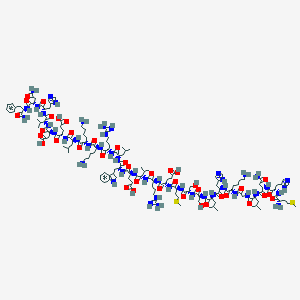
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
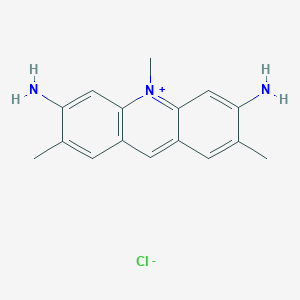
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
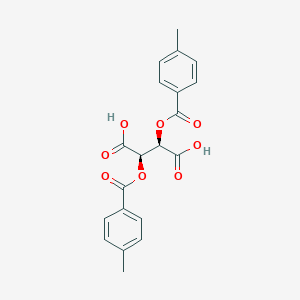
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
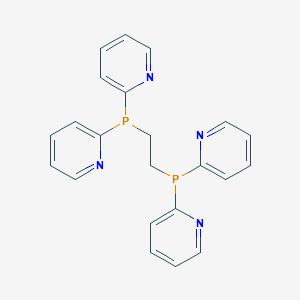
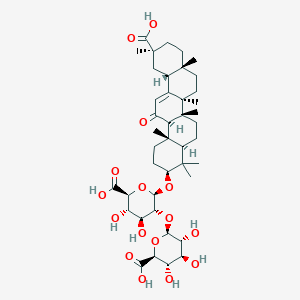
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
